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Compound Name: 3-Nitrocyclopent-1-ene

Cat. No.: B15399456 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic

characterization of 3-nitrocyclopent-1-ene. Due to the limited availability of direct

experimental data in public literature, this document presents predicted spectroscopic data

based on the analysis of analogous compounds containing similar functional groups

(nitroalkenes, cyclic alkenes). Detailed experimental protocols for acquiring ¹H NMR, ¹³C NMR,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data are provided to facilitate

empirical studies. This guide is intended to serve as a foundational resource for researchers

involved in the synthesis, identification, and analysis of 3-nitrocyclopent-1-ene and related

nitro-olefin compounds.

Introduction
3-Nitrocyclopent-1-ene is a cyclic nitro-olefin of interest in synthetic organic chemistry. Its

structure combines the functionalities of an alkene and a nitro group, making it a versatile

building block for the synthesis of various organic molecules. Accurate spectroscopic

characterization is paramount for confirming the identity and purity of this compound. This

guide outlines the expected spectroscopic signatures and provides standardized

methodologies for their acquisition.

Molecular Structure:
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Molecular Formula: C₅H₇NO₂[1]

Molecular Weight: 113.11 g/mol

CAS Number: 7053-55-6[1]

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-nitrocyclopent-1-ene.

These predictions are derived from established chemical shift ranges, correlation tables, and

spectral data of structurally related compounds.

Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for 3-Nitrocyclopent-1-ene

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J, Hz)

H1, H2 (Vinyl) 5.8 - 6.2 Multiplet -

H3 (Allylic, Methine) 5.0 - 5.5 Multiplet -

H4 (Methylene) 2.5 - 3.0 Multiplet -

H5 (Methylene) 2.2 - 2.7 Multiplet -

Note: The olefinic protons (H1, H2) are expected to be downfield due to the double bond. The

allylic methine proton (H3) is significantly deshielded by the adjacent electronegative nitro

group. The methylene protons (H4, H5) will exhibit complex splitting patterns due to coupling

with each other and with the adjacent protons.

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Nitrocyclopent-1-ene
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C1, C2 (Vinyl) 125 - 140

C3 (Allylic, Methine) 80 - 90

C4 (Methylene) 30 - 40

C5 (Methylene) 25 - 35

Note: The vinyl carbons (C1, C2) are expected in the typical alkene region. The carbon bearing

the nitro group (C3) is predicted to be significantly downfield due to the strong electron-

withdrawing effect of the nitro group[2][3].

Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Frequencies for 3-Nitrocyclopent-1-ene

Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

Asymmetric NO₂ Stretch 1540 - 1560 Strong

Symmetric NO₂ Stretch 1350 - 1370 Strong

C=C Stretch (Alkene) 1640 - 1680 Medium

=C-H Stretch (Vinyl) 3010 - 3095 Medium

C-H Stretch (Aliphatic) 2840 - 3000 Medium

Note: The most characteristic peaks will be the strong absorptions from the asymmetric and

symmetric stretching of the nitro group[4][5]. The alkene C=C and =C-H stretches are also key

diagnostic peaks[6].

Predicted Mass Spectrometry (MS) Data
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for 3-Nitrocyclopent-1-ene
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m/z Value Predicted Fragment Notes

113 [M]⁺ Molecular Ion

96 [M - OH]⁺

Loss of a hydroxyl radical, a

common rearrangement for

nitro compounds.

83 [M - NO]⁺ Loss of nitric oxide.

67 [M - NO₂]⁺

Loss of the nitro group,

resulting in a cyclopentadienyl

cation.

41 [C₃H₅]⁺
A common fragment in cyclic

systems.

Note: In electron ionization (EI) mass spectrometry, the molecular ion peak is expected.

Common fragmentation pathways for nitroalkenes include the loss of the nitro group (NO₂) or

rearrangement followed by loss of smaller fragments[7][8][9].

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 3-nitrocyclopent-1-
ene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of purified 3-nitrocyclopent-1-ene.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.
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¹H NMR Spectroscopy:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Parameters:

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on sample concentration.

Spectral Width: 0-12 ppm.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired free induction decay (FID). Calibrate the spectrum using the TMS signal at 0

ppm.

¹³C NMR Spectroscopy:

Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher).

Parameters:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Spectral Width: 0-220 ppm.

Processing: Apply Fourier transformation, phase correction, and baseline correction.

Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0

ppm.
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Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place a single drop of neat 3-nitrocyclopent-1-ene onto the center of a clean, dry salt

plate (e.g., NaCl or KBr).

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a drop of the sample

directly onto the ATR crystal.

Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Procedure:

Acquire a background spectrum of the clean, empty sample holder or ATR crystal.

Place the prepared sample in the spectrometer's sample compartment.

Acquire the sample spectrum. The instrument software will automatically ratio the

sample spectrum against the background spectrum to produce the final absorbance or

transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation:
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Prepare a dilute solution of 3-nitrocyclopent-1-ene (approximately 1 mg/mL) in a volatile

organic solvent such as dichloromethane or hexane[10].

Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter.

Gas Chromatography-Mass Spectrometry (GC-MS):

Instrument: A GC system coupled to a mass spectrometer with an electron ionization (EI)

source.

GC Parameters:

Injection Volume: 1 µL.

Injector Temperature: 250 °C.

Carrier Gas: Helium.

Column: A non-polar capillary column (e.g., DB-5ms).

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and

hold for 5 minutes.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: 35-300 amu.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Data Analysis: Identify the peak corresponding to 3-nitrocyclopent-1-ene in the total ion

chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion

and characteristic fragment ions.

Workflow and Data Integration
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The comprehensive characterization of 3-nitrocyclopent-1-ene involves a logical workflow,

integrating data from multiple spectroscopic techniques to build a cohesive and unambiguous

structural confirmation.

Synthesis & Purification

Spectroscopic Analysis

Data Analysis & Confirmation

Synthesis of 3-Nitrocyclopent-1-ene

Purification (e.g., Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

(GC-MS)

Analyze Chemical Shifts,
Coupling, and Integration

Identify Functional
Group Frequencies

Determine Molecular Weight
and Fragmentation Pattern

Structural Confirmation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of 3-nitrocyclopent-1-ene.

This workflow illustrates the progression from synthesis and purification to multi-technique

spectroscopic analysis. The data from each technique provides complementary information:

NMR elucidates the carbon-hydrogen framework, IR identifies key functional groups, and MS

confirms the molecular weight and provides fragmentation data. Together, these data sets allow

for the unequivocal confirmation of the molecular structure of 3-nitrocyclopent-1-ene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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